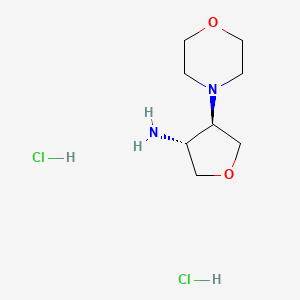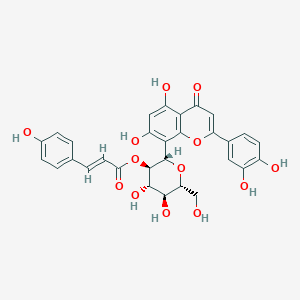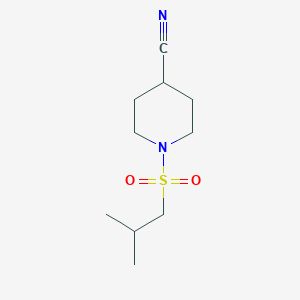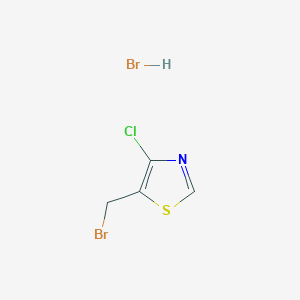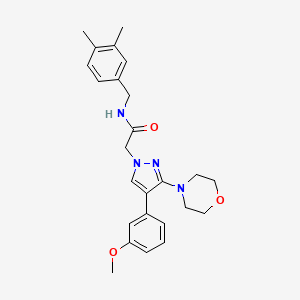
6-(1,3-Dithiepan-2-yl)-2-phenylchromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dithiepan-2-yl)-2-phenylchromane is a complex organic compound characterized by the presence of a chromane ring system substituted with a 1,3-dithiepan-2-yl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane typically involves the base-catalyzed thiol-yne “click” polyaddition reaction. This method utilizes dithiols and alkynones as starting materials. For instance, the polymerization of 1,4-butanedithiol with 1-phenyl-2-propyn-1-one under high concentration conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dithiepan-2-yl)-2-phenylchromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepan ring to a simpler thiol or thioether.
Substitution: The phenyl and chromane rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
6-(1,3-Dithiepan-2-yl)-2-phenylchromane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane involves its interaction with molecular targets such as enzymes and receptors. The dithiepan ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The phenyl and chromane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Dithiepan-2-yl) propan-2-one
- 2-(1,3-Dithiepan-2-yl)-1-phenylethanone
- 1-(1,3-Dithiolan-2-yl) propan-2-one
- 1-(1,3-Dithian-2-yl) propan-2-one
Uniqueness
6-(1,3-Dithiepan-2-yl)-2-phenylchromane is unique due to its combination of a chromane ring with a dithiepan ring and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGMAWUOUESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
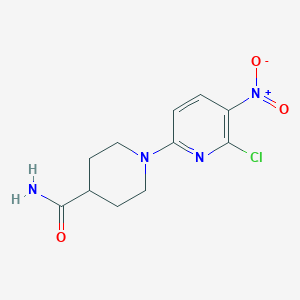
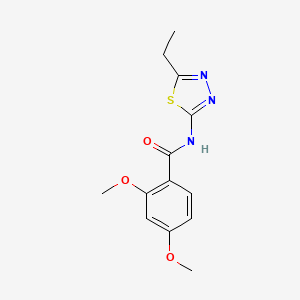
![3-(Furan-2-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2623232.png)

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)
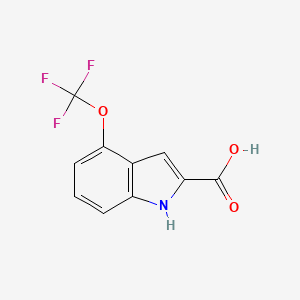
![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
